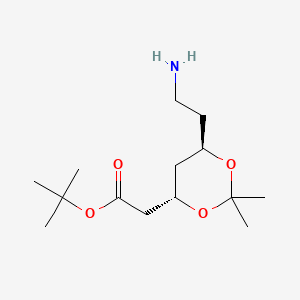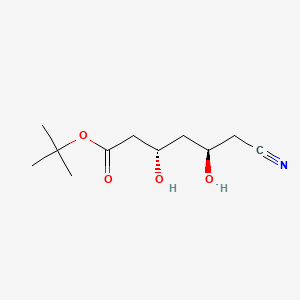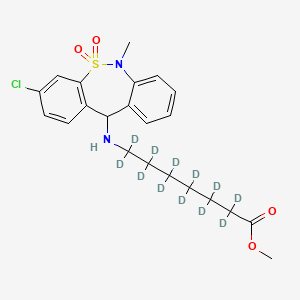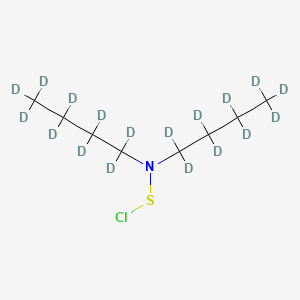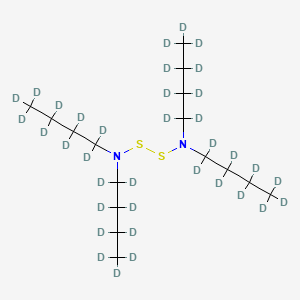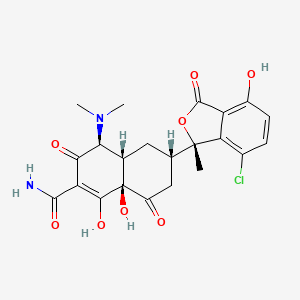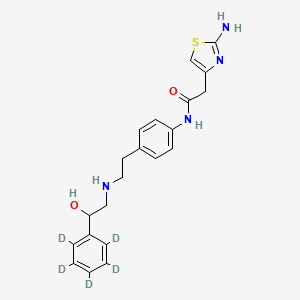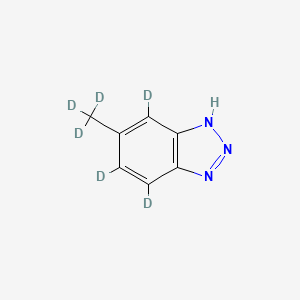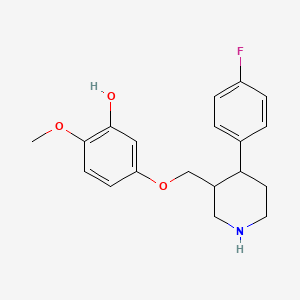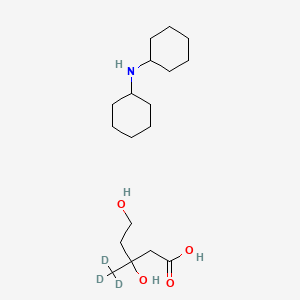
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt: is a labeled compound used primarily in biochemical research. It is a derivative of mevalonic acid, which is a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The compound is often used in studies involving metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt typically involves the deuteration of mevalonic acid followed by its conversion to the dicyclohexylamine salt. The process begins with the introduction of deuterium atoms into the mevalonic acid molecule, which can be achieved through various deuteration techniques. The deuterated mevalonic acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and enzyme mechanisms.
Biology: Helps in tracing the biosynthesis of cholesterol and other isoprenoids in biological systems.
Medicine: Utilized in research on cholesterol-lowering drugs and their mechanisms of action.
Industry: Employed in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt involves its role as a precursor in the biosynthesis of cholesterol. The compound is incorporated into metabolic pathways where it undergoes enzymatic transformations. The deuterium labeling allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved.
相似化合物的比较
Mevalonic Acid: The non-labeled form of the compound, used in similar research applications.
Mevalonic Acid Lactone: A lactone form of mevalonic acid, also used in biochemical studies.
Deuterated Isoprenoids: Other deuterium-labeled compounds used in the study of isoprenoid biosynthesis.
Uniqueness: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt is unique due to its stable isotope labeling, which provides a distinct advantage in tracing and studying metabolic pathways. The deuterium atoms act as markers, allowing for precise tracking of the compound’s transformation and incorporation into various biochemical processes.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)/i;1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUKHIZWLYMEF-SVLQTQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
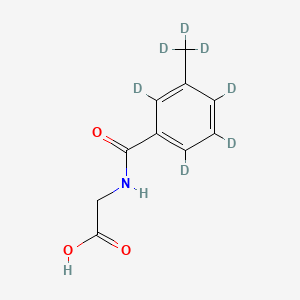
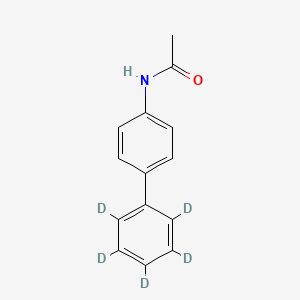
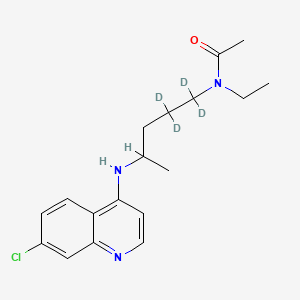
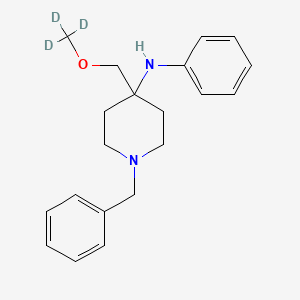
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
